Cas no 2172395-05-8 (3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde)

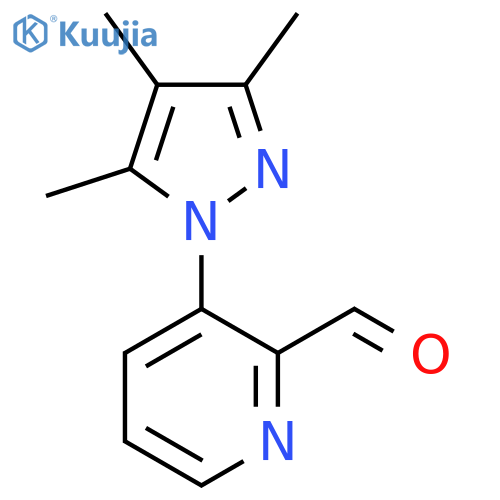

2172395-05-8 structure

商品名:3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde

3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde

- EN300-1292974

- 2172395-05-8

-

- インチ: 1S/C12H13N3O/c1-8-9(2)14-15(10(8)3)12-5-4-6-13-11(12)7-16/h4-7H,1-3H3

- InChIKey: VJPDVDXUYBTRPN-UHFFFAOYSA-N

- ほほえんだ: O=CC1C(=CC=CN=1)N1C(C)=C(C)C(C)=N1

計算された属性

- せいみつぶんしりょう: 215.105862047g/mol

- どういたいしつりょう: 215.105862047g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 259

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 47.8Ų

3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1292974-10.0g |

3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |

2172395-05-8 | 10g |

$4729.0 | 2023-05-23 | ||

| Enamine | EN300-1292974-0.05g |

3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |

2172395-05-8 | 0.05g |

$924.0 | 2023-05-23 | ||

| Enamine | EN300-1292974-1.0g |

3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |

2172395-05-8 | 1g |

$1100.0 | 2023-05-23 | ||

| Enamine | EN300-1292974-1000mg |

3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |

2172395-05-8 | 1000mg |

$770.0 | 2023-09-30 | ||

| Enamine | EN300-1292974-50mg |

3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |

2172395-05-8 | 50mg |

$647.0 | 2023-09-30 | ||

| Enamine | EN300-1292974-500mg |

3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |

2172395-05-8 | 500mg |

$739.0 | 2023-09-30 | ||

| Enamine | EN300-1292974-2.5g |

3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |

2172395-05-8 | 2.5g |

$2155.0 | 2023-05-23 | ||

| Enamine | EN300-1292974-5000mg |

3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |

2172395-05-8 | 5000mg |

$2235.0 | 2023-09-30 | ||

| Enamine | EN300-1292974-10000mg |

3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |

2172395-05-8 | 10000mg |

$3315.0 | 2023-09-30 | ||

| Enamine | EN300-1292974-5.0g |

3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde |

2172395-05-8 | 5g |

$3189.0 | 2023-05-23 |

3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde 関連文献

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

2172395-05-8 (3-(trimethyl-1H-pyrazol-1-yl)pyridine-2-carbaldehyde) 関連製品

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量